N-(2-sec-butylphenyl)nicotinamide
Description
N-(2-sec-butylphenyl)nicotinamide is a synthetic nicotinamide derivative characterized by a nicotinamide core (pyridine-3-carboxamide) substituted at the amide nitrogen with a 2-sec-butylphenyl group. This structural modification introduces steric bulk and hydrophobicity, which may influence its physicochemical properties, metabolic stability, and biological activity.
Properties
CAS No. |
638161-18-9 |
|---|---|
Molecular Formula |
C16H18N2O |
Molecular Weight |
254.33g/mol |
IUPAC Name |
N-(2-butan-2-ylphenyl)pyridine-3-carboxamide |
InChI |
InChI=1S/C16H18N2O/c1-3-12(2)14-8-4-5-9-15(14)18-16(19)13-7-6-10-17-11-13/h4-12H,3H2,1-2H3,(H,18,19) |
InChI Key |
MYTHGUDXCUXDDA-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
Canonical SMILES |
CCC(C)C1=CC=CC=C1NC(=O)C2=CN=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Nicotinamide Derivatives
Structural Analogues and Substituent Effects
Nicotinamide derivatives are often modified at the phenyl ring to tune their properties. Key comparisons include:
Table 1: Structural and Conformational Comparisons

Key Observations :
- Substituent Position : The 2-sec-butyl group in the target compound introduces ortho-substitution, which typically increases steric hindrance compared to meta- or para-substituted analogs (e.g., NAT-1, NAT-2). This may reduce rotational freedom, stabilize specific conformations, and impact binding to biological targets.
- Dihedral Angles : Analogs like N-(3-hydroxyphenyl)nicotinamide exhibit near-planar conformations (5.02° dihedral angle), facilitating π-π stacking interactions. In contrast, bulkier substituents (e.g., 3-methylphenyl) result in larger angles (~57°), reducing planarity . The 2-sec-butyl group likely induces a similarly large dihedral angle, limiting stacking interactions but enhancing membrane permeability.
Analytical Detectability and Stability
Nicotinamide analogs are commonly analyzed via UPLC-MS/MS, a method validated for simultaneous detection of seven nicotinamide compounds (e.g., NMN, NAD+, NADH) with high sensitivity (LOD: 0.075–0.600 μg/mL) and recovery rates (84.6–108.6%) .
- Chromatographic Behavior : The sec-butyl group may extend retention time in reversed-phase chromatography compared to smaller substituents (e.g., methoxy in NAT-1).
- Mass Spectrometry : The compound would likely generate a [M+H]+ ion at m/z ~298 (calculated for C₁₆H₁₉N₂O₂), with fragmentation patterns dominated by cleavage at the amide bond.
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